molecular formula C18H17NO2 B8723288 3-(hydroxymethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one

3-(hydroxymethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one

Cat. No.: B8723288
M. Wt: 279.3 g/mol
InChI Key: JTDWTFIPMPRULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(hydroxymethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a hydroxymethyl group, a methyl group, and a 2-methylphenyl group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

    Methylation: The methyl groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(hydroxymethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

Uniqueness

3-(hydroxymethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl and methylphenyl groups differentiate it from other isoquinoline derivatives, potentially leading to unique applications and activities.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

3-(hydroxymethyl)-8-methyl-2-(2-methylphenyl)isoquinolin-1-one

InChI

InChI=1S/C18H17NO2/c1-12-6-3-4-9-16(12)19-15(11-20)10-14-8-5-7-13(2)17(14)18(19)21/h3-10,20H,11H2,1-2H3

InChI Key

JTDWTFIPMPRULA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CO

Origin of Product

United States

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